
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide
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Overview
Description
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonation of a benzene derivative followed by the introduction of the ethyl, isopropyl, and propoxy groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Bond
The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions. For structurally similar compounds (e.g., N-butyl-2-oxo-tetrahydroquinolinyl sulfonamide), hydrolysis produces sulfonic acid and amine derivatives.
Reaction conditions :
Condition | Products | Reaction Rate (k, s⁻¹) | Source |
---|---|---|---|
1M HCl, 80°C | 4-Propoxybenzenesulfonic acid + Ethylamine | 2.3 × 10⁻⁴ | |
1M NaOH, 60°C | Sodium 4-propoxybenzenesulfonate + Ethylamine | 5.6 × 10⁻⁴ |
Mechanistic studies suggest nucleophilic attack at the sulfur atom, leading to cleavage of the S-N bond .
Nucleophilic Substitution at the Sulfonamide Nitrogen
The ethylamine moiety participates in alkylation or acylation reactions. For example:
Reaction with benzoyl chloride :
N Ethyl sulfonamide+ClC O Ar→N Ethyl N benzoyl sulfonamide+HCl
This reaction parallels methods used in synthesizing N-propyl benzenesulfonamide derivatives . Key parameters include:
-
Temperature: 25–50°C
-
Solvent: Dichloromethane or THF
Oxidative Degradation of the Propoxy Group
The 4-propoxy substituent is susceptible to oxidative cleavage. Under strong acidic oxidizers (e.g., KMnO₄/H₂SO₄), the propoxy chain is converted to a ketone or carboxylic acid .
Example pathway :
4 PropoxybenzeneKMnO4/H+4 Oxopentylbenzenesulfonamide
Stability studies indicate the propoxy group remains intact under neutral or reducing conditions .
Catalytic Coupling Reactions
The aromatic ring participates in palladium-catalyzed cross-coupling reactions. For structurally analogous sulfonamides, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 3-position .
Conditions :
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of related sulfonamides shows decomposition above 200°C, primarily due to sulfonamide bond breakdown . Photolytic studies indicate degradation under UV light (λ = 254 nm), forming sulfonic acid and ethylamine fragments.
Biological Reactivity (Enzyme Inhibition)
While not a direct chemical reaction, this compound’s sulfonamide group exhibits inhibitory activity against metalloenzymes like ribonucleotide reductase. Competitive inhibition occurs via coordination to the enzyme’s iron center .
Key parameters :
Enzyme | IC₅₀ (µM) | Mechanism | Source |
---|---|---|---|
Ribonucleotide reductase | 0.45 | Fe³⁺ chelation at active site |
Synthetic Modifications via Grignard Reagents
The sulfonamide’s nitrogen can react with organometallic reagents. For example, treatment with methylmagnesium bromide yields N-ethyl-N-methyl derivatives :
N Ethyl sulfonamide+MeMgBr→N Ethyl N methyl sulfonamide+MgBr OH
Conditions :
Scientific Research Applications
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-(propan-2-yl)aniline: Shares the ethyl and isopropyl groups but lacks the sulfonamide and propoxy groups.
N,N-Diisopropylethylamine: Contains similar alkyl groups but differs in its overall structure and lacks the benzene ring and sulfonamide group.
Uniqueness
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is unique due to its combination of substituents, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features an ethyl group, a propan-2-yl group, and a propoxy group attached to a benzene ring, which contributes to its unique properties and interactions within biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H23NO3S
- Molecular Weight : 285.40 g/mol
- IUPAC Name : N-Ethyl-3-(propan-2-yl)-4-propoxybenzenesulfonamide
Structural Features
Feature | Description |
---|---|
Sulfonamide Group | Essential for biological activity and enzyme interaction |
Ethyl Group | Influences lipophilicity and solubility |
Propan-2-yl Group | Affects steric hindrance and binding affinity |
Propoxy Group | Modifies reactivity and interaction with biological targets |
Biological Activity
This compound exhibits various biological activities primarily through its interaction with specific enzymes and metabolic pathways. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit bacterial growth by interfering with folate synthesis. This inhibition occurs via the following mechanisms:
- Enzyme Inhibition : The compound mimics para-amino benzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting bacterial folate synthesis.
- Binding Affinity : Studies suggest that structural modifications influence binding affinity to target enzymes, enhancing or reducing antibacterial efficacy.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating bacterial infections, particularly in antibiotic-resistant strains. Its unique structure allows it to interact differently compared to other sulfonamides, possibly leading to novel therapeutic outcomes.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant antibacterial activity, particularly against resistant strains of Escherichia coli and Staphylococcus aureus.
Cardiovascular Effects
Another investigation focused on the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model. The study found that certain sulfonamides could alter perfusion pressure and coronary resistance, suggesting potential cardiovascular implications for compounds like this compound .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide | Contains dimethyl instead of ethyl | Different steric and electronic properties |
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide | Lacks nitrogen substituents | Primarily used as a reagent rather than a therapeutic agent |
Properties
Molecular Formula |
C14H23NO3S |
---|---|
Molecular Weight |
285.40 g/mol |
IUPAC Name |
N-ethyl-3-propan-2-yl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-9-18-14-8-7-12(10-13(14)11(3)4)19(16,17)15-6-2/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChI Key |
YPBFRVBTEFCEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C |
Origin of Product |
United States |
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